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Compound of Interest

Compound Name: 4-Methoxypicolinaldehyde

Cat. No.: B103048

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Methoxypicolinaldehyde (also known as 4-methoxypyridine-2-carboxaldehyde), a key
heterocyclic aldehyde. This document is intended to serve as a valuable resource for
researchers and professionals involved in synthetic chemistry, drug discovery, and materials
science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-
Methoxypicolinaldehyde.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment
9.96 s Aldehyde-H
8.63 d Pyridine-H6
7.44 d Pyridine-H5
7.27 m Pyridine-H3
3.93 s Methoxy-H
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Solvent: DMSO, Spectrometer Frequency: 400.132 MHz[1]

. 1 13 1
Chemical Shift (8) ppm Assignment
192.5 C=0 (Aldehyde)
165.8 C4 (ipso-Methoxy)
152.1 C2 (ipso-Aldehyde)
150.5 C6
111.2 C5
109.8 C3
56.2 Methoxy-C

Note: This data is predicted and may vary from experimental values.

ble 3: Predicted Infrared (IR) Al :

Wavenumber (cm—?) Intensity Assignment
2850-2750 Medium C-H stretch (Aldehyde)
1710-1690 Strong C=0 stretch (Aldehyde)
] C=C/C=N stretch (Pyridine
1600-1580 Medium-Strong ]
ring)
1250-1200 Strong C-O stretch (Aryl ether)

Note: This data is predicted and may vary from experimental values.

Table 4: Mass Spectrometry (MS) Data
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miz Interpretation
137.05 [M]* (Molecular lon)
136.04 [M-H]*

108.04 [M-CHOJ*

78.03 [M-CHO-OCHs]*

lonization Mode: Electron lonization (El) - Predicted Fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 10-20 mg of 4-Methoxypicolinaldehyde and
dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The use of a
deuterated solvent is crucial to avoid interference from solvent protons in the *H NMR
spectrum.

o Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the *H NMR
spectrum on a 400 MHz spectrometer.

o Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a
Fourier transform. Phase and baseline corrections should be performed to obtain a clear
spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-ds at 2.50

ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A
small amount of 4-Methoxypicolinaldehyde is ground with dry potassium bromide (KBr)
and pressed into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin
film can be prepared between two salt plates (e.g., NaCl or KBr).
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» Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum
over the range of 4000-400 cm™1,

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction and lonization: Introduce a dilute solution of 4-
Methoxypicolinaldehyde into the mass spectrometer. For a volatile compound like this,
electron ionization (EI) is a common technique. The sample is vaporized and bombarded
with a high-energy electron beam, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Methoxypicolinaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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